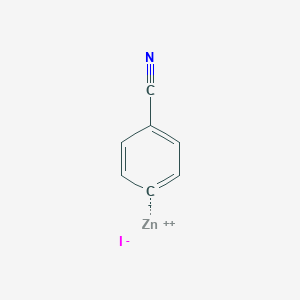
4-Cyanophenylzinciodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanophenylzinciodide, also known as (4-cyanophenyl)zinc iodide, is an organozinc compound with the molecular formula C₇H₄INZn. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used in cross-coupling reactions, which are essential in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyanophenylzinciodide can be synthesized through the reaction of 4-iodobenzonitrile with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-Iodobenzonitrile+Zinc→this compound
The reaction conditions often involve heating and microwave irradiation to accelerate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenylzinciodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules .
Scientific Research Applications
4-Cyanophenylzinciodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-cyanophenylzinciodide in chemical reactions involves the transfer of the cyanophenyl group to a target molecule. In cross-coupling reactions, the zinc atom coordinates with the palladium catalyst, facilitating the transfer of the cyanophenyl group to the electrophilic partner. This process involves the formation of a palladium-zinc intermediate, which undergoes reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzonitrile: A precursor in the synthesis of 4-cyanophenylzinciodide.
Phenylzinc Iodide: Similar in structure but lacks the cyano group, making it less versatile in certain reactions.
4-Cyanophenylmagnesium Bromide: Another organometallic reagent used in similar types of reactions but with different reactivity and selectivity.
Uniqueness
This compound is unique due to its ability to participate in a wide range of cross-coupling reactions, providing high yields and selectivity. Its stability in various solvents and reaction conditions makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C7H4INZn |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
zinc;benzonitrile;iodide |
InChI |
InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h2-5H;1H;/q-1;;+2/p-1 |
InChI Key |
XUCIJAQWVQJKEF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)C#N.[Zn+2].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-methanol](/img/structure/B13967121.png)
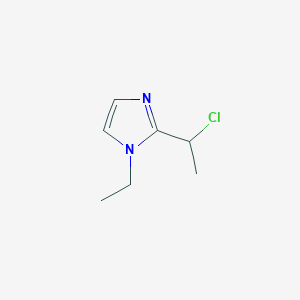
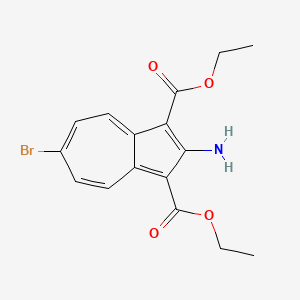

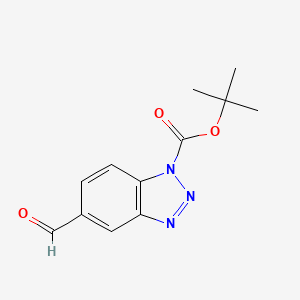

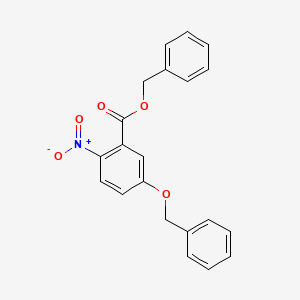

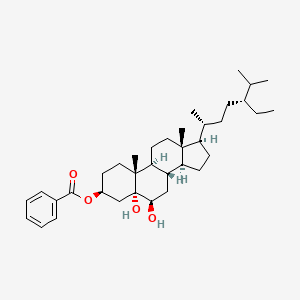
![(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
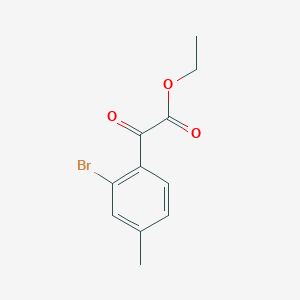

![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one](/img/structure/B13967210.png)

